4,5-Dihydrobenzo[d]thiazol-2-amine
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Overview
Description
4,5-Dihydrobenzo[d]thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The structure of this compound consists of a benzene ring fused to a thiazole ring, which contains both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 4,5-Dihydrobenzo[d]thiazol-2-amine can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with α-haloketones under basic conditions . This reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
4,5-Dihydrobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the thiazole ring.
Scientific Research Applications
4,5-Dihydrobenzo[d]thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4,5-Dihydrobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,5-Dihydrobenzo[d]thiazol-2-amine can be compared with other similar compounds, such as:
Benzothiazole: Another thiazole derivative with a similar structure but different biological activities.
2-Aminothiazole: A simpler thiazole compound with distinct chemical properties and applications.
Thiazolidine: A related compound with a saturated thiazole ring, used in different chemical and biological contexts.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1821389-09-6 |
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Molecular Formula |
C7H8N2S |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
4,5-dihydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H8N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h2,4H,1,3H2,(H2,8,9) |
InChI Key |
ZSEDGANXDDSCFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)SC(=N2)N |
Origin of Product |
United States |
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